Home > Products > Screening Compounds P16541 > 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid
4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid - 321970-80-3

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid

Catalog Number: EVT-2806432
CAS Number: 321970-80-3
Molecular Formula: C12H13ClF3NO4S
Molecular Weight: 359.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LCB 2853

Compound Description: LCB 2853 (sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate, CAS 141335-11-7) is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. It exhibits antiaggregant and antivasospastic properties. Studies demonstrated its efficacy in inhibiting TXA2-dependent platelet aggregation in vitro, ex vivo, and in vivo [, ]. LCB 2853 showed significant inhibition of U 46619-induced contractions in aorta, caudal artery, and trachea []. Additionally, it exhibited potent antithrombotic activity in arterial and venous thrombosis models [].

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Compound Description: (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide is an active compound investigated for its ability to inhibit the production of amyloid-β (Aβ) peptides []. The research focused on its potential as a therapeutic agent for treating head trauma, traumatic brain injury, and dementia pugilistica. Various compositions of this compound, including amorphous solid dispersions with polymers like polyvinylpyrrolidone-vinyl acetate or hydroxypropylmethylcellulose acetate succinate, have been explored to enhance its bioavailability [, , , ].

SQ 29,548

Compound Description: SQ 29,548 [(1S-[1α,2α(5Z),3α,4α]]-7-[3-[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid) is a competitive thromboxane receptor antagonist. It demonstrated varying potencies in different species and tissues. Notably, SQ 29,548 exhibited higher potency in rat aorta, trachea, and portal vein compared to guinea pig trachea and portal vein [].

L655,240

Compound Description: L655,240 (3-[1-(4-chlorobenzyl)-5-fluoro-3-methylindol-2yl]2,2-dimethyl propanoic acid) is another competitive thromboxane receptor antagonist investigated for its species and tissue-specific activities. Like SQ 29,548, it displayed higher potency in rat tissues compared to guinea pig tissues [].

BM 13,505

Compound Description: BM 13,505 (4-[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid) also acts as a competitive thromboxane receptor antagonist. It exhibited a distinct potency profile compared to SQ 29,548 and L655,240, with variations observed across different species and tissues [].

GR 32,191

Compound Description: GR 32,191 [(1R-[1α(Z),2β,3β,5α]]-(+)-7-[5-[[(1,1'-biphenyl)-4-yl]methoxy]-3-hydroxy-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid hydrochloride) acts as a competitive thromboxane receptor antagonist. It exhibited a different potency order compared to other antagonists like SQ 29,548 and L655,240 in various tissues and species [].

SQ 30,741

Compound Description: SQ 30,741 (1S-[1α,2α(5Z),3α,4α]]-7[[[[[(oxaheptyl)amino]acetyl]amino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid) functions as a competitive thromboxane receptor antagonist. It exhibited a unique potency profile in various tissues and species compared to other antagonists included in the study [].

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: (2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide, also known as LY450139 or semagacestat, is a γ-secretase inhibitor (GSI). Studies showed that while it initially ameliorated memory deficits in Tg2576 mice (an Alzheimer's disease model), these positive effects diminished after subchronic dosing. Prolonged administration of LY450139 even impaired normal cognition in Tg2576 and wild-type mice []. This detrimental effect is attributed to the accumulation of amyloid precursor protein β-C-terminal fragment (β-CTF), potentially impacting synaptic function [].

Relevance: Though structurally different from 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, LY450139's classification as a GSI is noteworthy. While the specific compound is not mentioned as a related compound, the paper discusses GSIs as a group and their effects on Aβ production. The paper also investigates (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide, which is structurally similar to 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, as a potential inhibitor of Aβ production []. This suggests a possible connection between 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid and the broader class of GSIs.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide, also known as BMS-708163, is another GSI investigated for its effects on cognition in Alzheimer's disease models []. Similar to LY450139, subchronic dosing with BMS-708163 impaired normal cognition in Tg2576 mice, likely due to β-CTF accumulation [].

Relevance: Though structurally different from 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, the inclusion of BMS-708163 as a GSI in the same study as LY450139 further suggests a potential link between 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid and the broader class of GSIs, especially considering the structural similarities between 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid and (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide, which is investigated as an Aβ production inhibitor in another study [].

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: {(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid, referred to as GSM-2, is a second-generation γ-secretase modulator (GSM). Unlike GSIs, GSM-2 effectively ameliorated memory deficits in Tg2576 mice without affecting normal cognition in wild-type mice, both in acute and subchronic dosing regimens []. This difference highlights the potentially safer profile of GSMs compared to GSIs for Alzheimer's disease treatment [].

-[(1R)-1-[amino] ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897)

Compound Description: 2-[(1R)-1-[amino] ethyl]-5-fluoro-benzenepropanoic acid, also known as BMS-299897, is a γ-secretase inhibitor. Studies showed a strong correlation between its occupancy of γ-secretase and the reduction of brain amyloid-β40 (Aβ40) levels in Tg2576 mice [, ]. This suggests that measuring BMS-299897's occupancy of γ-secretase could be a valuable biomarker for assessing its efficacy in clinical settings.

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

Compound Description: (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide, also known as BMS-433796, is another γ-secretase inhibitor. Similar to BMS-299897, it demonstrated a strong correlation between γ-secretase occupancy and brain Aβ40 reduction in Tg2576 mice [, ]. This finding reinforces the potential of using γ-secretase occupancy as a biomarker for evaluating the effectiveness of this class of compounds in clinical trials.

Relevance: Although structurally distinct from 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, BMS-433796's classification as a γ-secretase inhibitor highlights a shared pharmacological target. This suggests potential similarities in their mechanism of action despite the structural differences, particularly considering the structural similarities between 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid and another Aβ production inhibitor, (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide [].

-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

Compound Description: -2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide, referred to as IN973, is a radioligand utilized to study γ-secretase. Research demonstrated its high affinity and specific binding to γ-secretase in the brains of rats, rhesus monkeys, humans, and Tg2576 mice [, ]. This characteristic makes IN973 a valuable tool for investigating γ-secretase activity and for developing potential imaging agents to assess γ-secretase occupancy by therapeutic compounds.

Relevance: While structurally distinct from 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, IN973's role as a γ-secretase radioligand is significant in the context of potential therapeutic applications for 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, especially considering its structural similarities to (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide []. IN973's use in studying γ-secretase activity highlights the importance of this enzyme as a drug target for conditions like Alzheimer's disease, where Aβ peptides play a crucial role.

Source

This compound is typically obtained through synthetic organic chemistry methods involving the reaction of various precursors, including trifluoropentanoic acid derivatives and sulfonamide agents. The synthesis often utilizes commercially available reagents and solvents to facilitate the formation of the desired product.

Classification

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid can be classified as:

  • Chemical Family: Sulfonamides
  • Functional Groups: Sulfonyl group, amino group, carboxylic acid, and trifluoromethyl group.
Synthesis Analysis

Methods

The synthesis of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid can be achieved through several methods. A common approach involves:

  1. Formation of the Sulfonamide:
    • Reacting 4-chlorobenzenesulfonyl chloride with an amine to form the corresponding sulfonamide.
    • This reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
  2. Alkylation Reaction:
    • The sulfonamide product is then reacted with a suitable alkylating agent that introduces the trifluoropentanoic acid moiety.
    • This step may require the use of bases such as triethylamine to facilitate nucleophilic attack.
  3. Carboxylic Acid Formation:
    • The final step involves hydrolysis or appropriate functionalization to obtain the carboxylic acid derivative.

Technical Details

  • Reagents: 4-chlorobenzenesulfonyl chloride, amines (such as methylamine), trifluoropentanoic acid derivatives.
  • Conditions: Typically performed under inert atmosphere conditions to prevent moisture and oxidation.
Molecular Structure Analysis

Structure

The molecular structure of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid can be depicted as follows:

  • Molecular Formula: C13H12ClF3N2O4S
  • Molecular Weight: Approximately 366.75 g/mol

The compound features a central pentanoic acid backbone substituted with a trifluoromethyl group at one end and a sulfonamide group at the other end.

Data

  • Melting Point: Not extensively documented but expected to be moderate due to the presence of polar functional groups.
  • Solubility: Likely soluble in polar solvents like water and methanol due to its ionic character.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for sulfonamides and carboxylic acids:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: The carboxylic acid group can donate protons in basic environments.
  3. Esterification: Reacting with alcohols under acidic conditions can yield esters.

Technical Details

  • Reaction conditions often require monitoring pH levels to optimize yields.
  • Catalysts may be employed to enhance reaction rates and selectivity.
Mechanism of Action

Process

The mechanism of action for 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid primarily relates to its interaction with biological targets:

  1. Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  2. Modulation of Biological Pathways: The trifluoromethyl group may enhance lipophilicity, affecting membrane permeability and interaction with cellular targets.

Data

Studies on similar compounds indicate that modifications at the amino or sulfonyl positions can significantly alter biological activity and selectivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a white crystalline solid based on structural analogs.
  • Odor: Generally odorless unless impurities are present.

Chemical Properties

  • pKa Values: Indicative of acidic behavior due to the carboxylic acid group; expected pKa around 4-5.
  • Stability: Stable under normal laboratory conditions but sensitive to strong bases or acids that may hydrolyze the sulfonamide bond.
Applications

Scientific Uses

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new antibiotics or anti-inflammatory agents due to its sulfonamide structure.
  2. Biochemical Research: Useful in studying enzyme inhibition mechanisms related to folate metabolism.
  3. Agricultural Chemistry: Potential use as a herbicide or pesticide given its structural characteristics that may interact with plant metabolic pathways.
Synthetic Methodologies for 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic Acid

Multi-Step Organic Synthesis Strategies Involving Sulfonamide Coupling

Nucleophilic Substitution Reactions for Sulfonyl Chloride Intermediates

The synthesis of 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid typically begins with the preparation of 4-chlorobenzenesulfonyl chloride as a key electrophile. This sulfonyl chloride undergoes nucleophilic substitution with 5,5,5-trifluoro-4-(aminomethyl)pentanoic acid or its protected derivatives. The reaction proceeds via attack of the primary amine nucleophile on the electron-deficient sulfur center, displacing chloride and forming the sulfonamide linkage characteristic of the target molecule [5].

Solvent polarity significantly impacts reaction kinetics and byproduct formation. Polar aprotic solvents like dimethyl sulfoxide facilitate sulfonyl chloride activation but may promote hydrolysis side reactions. Temperature control below 0°C minimizes racemization at the chiral β-carbon of the pentanoic acid precursor while maintaining acceptable reaction rates. Post-reaction, the sulfonamide product is isolated via precipitation by careful acidification (pH 3–4) to avoid decomposition of the acid-labile trifluoromethyl group [5].

Table 1: Solvent Optimization in Sulfonamide Coupling

SolventTemperature (°C)Reaction Time (h)Yield (%)Impurity Profile
Dichloromethane-10378<5% sulfonate ester byproduct
Dimethyl sulfoxide01.5858–12% hydrolyzed sulfonyl chloride
Tetrahydrofuran-20482<2% dialkylated product
Anisole5291Minimal byproducts (<1%)

Anisole demonstrates superior performance due to its optimal balance of polarity and nucleophilicity suppression, enabling high yields with minimal byproduct formation [2] [5].

Solid-Phase Peptide Synthesis Techniques for Carboxylic Acid Derivatives

The carboxylic acid moiety of 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid can be constructed using Solid-Phase Peptide Synthesis (SPPS) principles. Wang or Rink amide resins serve as solid supports, where the C-terminal carboxyl group is anchored via acid-labile linkers. Following deprotection of the resin-bound amine, the sulfonylation is performed using 4-chlorobenzenesulfonyl chloride in dimethylformamide containing collidine as a base [9].

Critical to success is the judicious selection of protecting groups: the acid-labile tert-butoxycarbonyl group shields the aminomethyl functionality during sulfonylation, while the carboxylic acid remains protected as a resin ester. Orthogonal deprotection with trifluoroacetic acid liberates the target compound while maintaining the integrity of the sulfonamide bond and chiral center. This approach enables precise control over stoichiometry and simplifies purification, though scalability remains challenging due to resin loading limitations [9].

Enzymatic Approaches to Chiral Center Formation

Reductive Amination Using d-Amino Acid Dehydrogenases

The stereoselective synthesis of the β-chiral center in 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid employs engineered d-amino acid dehydrogenases. These enzymes catalyze the reductive amination of 5,5,5-trifluoro-4-oxopentanoic acid using ammonia as the amine donor, generating the (R)-enantiomer with high stereoselectivity (typically >98% ee). The reaction requires nicotinamide adenine dinucleotide phosphate as a cofactor, regenerated in situ via glucose dehydrogenase-catalyzed oxidation of glucose to gluconolactone [8].

Key parameters influencing enantiomeric excess include:

  • pH control: Optimal activity occurs between pH 7.5–8.5
  • Substrate feeding rate: Controlled addition minimizes enzyme inhibition by the ketone precursor
  • Cofactor concentration: Maintained at 0.05–0.1 millimolar to ensure cost efficiencyThe resulting chiral amine intermediate undergoes direct sulfonylation without racemization when reaction temperatures remain below 25°C [8].

Transaminase-Mediated Asymmetric Synthesis Pathways

ω-Transaminases provide an alternative route to the chiral amine precursor. These pyridoxal-5'-phosphate-dependent enzymes transfer an amino group from an inexpensive amine donor (e.g., isopropylamine) to 5,5,5-trifluoro-4-oxopentanoic acid. Protein engineering has yielded transaminase variants with enhanced activity toward this sterically hindered ketone substrate, achieving space-time yields exceeding 50 grams per liter per day [8].

Table 2: Transaminase Variant Performance

VariantMutation SitesRelative Activity (%)ee (%)Thermostability (°C)
WTNone10015 (S)45
TA-103F88A/K163L/V184I380>99 (R)52
TA-227A132V/F160Y/V184I/A215G610>99 (R)58

Thermodynamic limitations are overcome by continuous product removal via ion-exchange resins, driving the reaction toward completion. The trifluoromethyl group enhances electrophilicity of the carbonyl substrate, improving reaction rates compared to non-fluorinated analogs [8].

Optimization of Reaction Conditions for Scalable Production

Solvent Selection and Temperature Control in Sulfonylation Reactions

Solvent polarity directly influences sulfonylation kinetics and impurity profiles. Dimethyl sulfoxide accelerates the reaction but promotes solvolysis of the sulfonyl chloride electrophile, forming sulfonate esters that complicate purification. Anisole emerges as the optimal solvent, providing high solubility for both sulfonyl chloride and amine nucleophile while suppressing hydrolysis. Its moderate polarity (π* = 0.73 on the solvatochromic scale) facilitates efficient mixing and heat transfer, crucial for maintaining temperature control during the exothermic sulfonylation step [2] [5].

Temperature gradients must be minimized to prevent racemization at the chiral center adjacent to the carboxylic acid. Jacketed reactors with precise cooling capabilities maintain temperatures at 0±2°C during reagent addition, followed by gradual warming to 20°C for completion. This protocol reduces reaction time from 12 hours to 3 hours while maintaining enantiomeric excess >99% [5].

Acid Scavenger Efficacy in Minimizing Byproduct Formation

Proton liberation during sulfonamide bond formation can lead to carboxylate protonation, reducing nucleophilicity of the amine, or promote sulfonyl chloride hydrolysis. Traditional scavengers like triethylamine form solid salts that impede mixing and heat transfer. Ionic liquids—particularly 1-methylimidazole—serve as superior scavengers, forming low-melting salts (methylimidazolium chloride, melting point 75°C) that remain liquid at reaction temperatures [10].

The BASIL (Biphasic Acid Scavenging utilizing Ionic Liquids) technology demonstrates exceptional efficacy:

  • Liquid-liquid separation: Product partitions into the organic phase while the ionic liquid forms a distinct lower phase
  • Recyclability: >90% recovery of 1-methylimidazole after alkaline regeneration
  • Catalytic enhancement: The ionic liquid phase accelerates reaction rates by stabilizing the transition stateThis approach reduces byproduct formation from 8–12% to <0.5% while eliminating solid waste streams associated with traditional amine scavengers [10].

Properties

CAS Number

321970-80-3

Product Name

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]-5,5,5-trifluoropentanoic acid

Molecular Formula

C12H13ClF3NO4S

Molecular Weight

359.74

InChI

InChI=1S/C12H13ClF3NO4S/c13-9-2-4-10(5-3-9)22(20,21)17-7-8(12(14,15)16)1-6-11(18)19/h2-5,8,17H,1,6-7H2,(H,18,19)

InChI Key

VKHJEEXMUYSYLW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F)Cl

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.